OTSSP167 is a small molecule kinase inhibitor. [] While initially characterized as a potent inhibitor for maternal embryonic leucine zipper kinase (MELK), [] it exhibits off-target activity against other kinases as well. [] OTSSP167 is currently in Phase I/II clinical trials for various solid tumors. [, , ] It is also being investigated as a potential therapeutic agent for hematologic malignancies and other diseases. [, , , , , , ]
OTSSP167 was developed through high-throughput screening of a diverse compound library, leading to its identification as a potent inhibitor of MELK kinase activity. The compound belongs to the class of selective kinase inhibitors and has been classified as an investigational drug with potential applications in cancer therapy .
The synthesis of OTSSP167 involves several key steps, primarily focusing on the modification of a naphthyridine core structure. The compound features a 1,5-naphthyridine backbone with specific functional groups that enhance its inhibitory potency against MELK. The synthesis process includes:
The molecular structure of OTSSP167 can be described as follows:
The compound's three-dimensional structure allows it to fit into the ATP-binding site of MELK, thereby inhibiting its kinase activity effectively .
OTSSP167 primarily functions as an inhibitor by competing with ATP for binding to the active site of MELK. Key reactions include:
The mechanism by which OTSSP167 exerts its effects involves several critical steps:
Relevant data from studies indicate that OTSSP167 has an IC50 value of 0.41 nM against MELK, showcasing its potency as an inhibitor .
OTSSP167 has several potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3